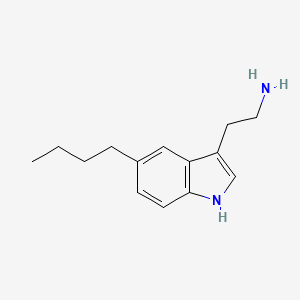

2-(5-butyl-1H-indol-3-yl)ethanamine

Description

Structure

3D Structure

Properties

CAS No. |

41055-60-1 |

|---|---|

Molecular Formula |

C14H20N2 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

2-(5-butyl-1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C14H20N2/c1-2-3-4-11-5-6-14-13(9-11)12(7-8-15)10-16-14/h5-6,9-10,16H,2-4,7-8,15H2,1H3 |

InChI Key |

LEVMBRDBNSGBQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)NC=C2CCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 5 Butyl 1h Indol 3 Yl Ethanamine and Analogues

Precursor Selection and Strategic Retrosynthesis of the Indole (B1671886) Core

The foundation of synthesizing 2-(5-butyl-1H-indol-3-yl)ethanamine lies in the careful planning of its retrosynthesis, starting with the deconstruction of the target molecule to identify viable starting materials.

Synthesis of 5-Substituted Indole Scaffolds

The creation of 5-substituted indoles, such as those with a butyl group, is a critical first step. Several established methods can be employed for this purpose. The Fischer indole synthesis is a classic and widely used method that involves the cyclization of arylhydrazones under acidic conditions. youtube.combhu.ac.innih.gov For instance, the reaction of a p-butylphenylhydrazine with a suitable ketone or aldehyde would yield the desired 5-butylindole core.

Another versatile approach is the Sundberg indole synthesis, which has proven particularly effective for preparing 5-substituted indoles. luc.edu This method involves the cyclization of α-anilino acetaldehyde (B116499) acetals and is known for its reliability, especially when dealing with electron-donating substituents at the 5-position. luc.edu Additionally, halogen-metal exchange reactions starting from 5-bromoindole (B119039) offer a pathway to introduce a variety of substituents at the 5-position, including alkyl groups like butyl. arizona.edu

| Synthetic Method | Starting Materials | Key Features | Typical Yields |

| Fischer Indole Synthesis | Arylhydrazones | Acid-catalyzed cyclization | Variable |

| Sundberg Indole Synthesis | α-Anilino acetaldehyde acetals | Good for 5-substituted indoles with electron-donating groups | 60-86% luc.edu |

| Halogen-Metal Exchange | 5-Bromoindole | Versatile for introducing various substituents | Good |

Introduction of the Ethanamine Moiety via Alkylation or Reductive Amination

Once the 5-butylindole scaffold is in hand, the next crucial step is the introduction of the ethanamine side chain at the C3 position. The C3 position of the indole ring is nucleophilic and prone to electrophilic substitution. bhu.ac.inresearchgate.net

One common method is the alkylation of the indole with a suitable two-carbon electrophile. For example, reacting 5-butylindole with a protected 2-bromoethylamine (B90993) or a similar reagent can install the desired side chain. Another approach involves the Friedel-Crafts acylation of the indole with chloroacetyl chloride, followed by reduction of the resulting ketone and subsequent conversion of the alcohol to an amine. A more direct route is the reaction of 5-cyanoindole (B20398) with 4-chlorobutyryl chloride, followed by reduction of the carbonyl group. researchgate.net

Reductive amination is another powerful technique. masterorganicchemistry.com This method typically involves the reaction of an indole-3-acetaldehyde with an amine in the presence of a reducing agent. google.comresearchgate.net For the synthesis of a primary amine like this compound, ammonia (B1221849) or a protected equivalent would be used. The intermediate imine is then reduced in situ to the desired ethanamine. masterorganicchemistry.com Reductive amination is often preferred as it can be a one-pot reaction and avoids issues with over-alkylation that can occur with direct alkylation methods. masterorganicchemistry.com

Regioselective Synthesis Utilizing Coupling Reactions

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high regioselectivity. These methods are particularly useful for constructing complex molecules like the target compound from halogenated indole precursors.

Application of Sonogashira and Buchwald-Hartwig Couplings for Halogenated Indoles

The Sonogashira and Buchwald-Hartwig cross-coupling reactions are indispensable tools in this context. wikipedia.orgwikipedia.org The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgmdpi.com In the synthesis of indole derivatives, a halogenated indole, such as 5-bromoindole, can be coupled with a suitable alkyne. acs.org This approach offers a versatile entry point for further functionalization. The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide. wikipedia.org This reaction is highly efficient for the N-arylation of indoles and can also be used to introduce amino groups onto the indole ring itself. nih.govnih.gov For instance, a halogenated indole could be directly coupled with a protected amino group or an ammonia equivalent. The development of various phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.org

| Coupling Reaction | Catalyst System | Bond Formed | Application in Indole Synthesis |

| Sonogashira Coupling | Palladium/Copper | C(sp)-C(sp²) | Coupling of halogenated indoles with terminal alkynes. mdpi.comacs.org |

| Buchwald-Hartwig Amination | Palladium/Phosphine Ligand | C-N | N-arylation of indoles or amination of halogenated indoles. nih.govnih.gov |

Stereoselective and Asymmetric Synthesis Approaches

For analogues of this compound that contain chiral centers, stereoselective and asymmetric synthesis methods are essential to control the three-dimensional arrangement of atoms.

Chiral Catalyst Applications in Indole-3-ethanamine Synthesis

The catalytic asymmetric Friedel-Crafts reaction is a powerful method for the enantioselective formation of carbon-carbon bonds at the C3 position of indoles. nih.gov This reaction often employs a chiral Lewis acid catalyst, which can be a metal complex with a chiral ligand, to induce stereoselectivity. nih.govmdpi.com For example, the alkylation of an indole with a nitroalkene in the presence of a chiral copper or nickel catalyst can produce chiral indole derivatives with high enantiomeric excess. mdpi.comacs.org

These chiral indole derivatives can then be further elaborated to the desired ethanamine side chain. The development of novel chiral catalysts, including those based on isothiourea and bis(imidazolidine)pyridine, continues to expand the scope and efficiency of these asymmetric transformations, providing access to a wide range of optically active indole-based compounds. acs.orgrsc.org

Enantioselective Synthesis of Analogues

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic routes to produce specific enantiomers of this compound analogues is of paramount importance. While direct enantioselective synthesis of the title compound is not extensively documented, several strategies employed for analogous tryptamines can be adapted.

One prominent approach involves the use of chiral auxiliaries or catalysts in key bond-forming reactions. For instance, a visible-light-induced hydrogen atom transfer (HAT) process utilizing nitroxides has been demonstrated for the enantioselective radical cyclization of tryptamines. researchgate.net This method, catalyzed by a chiral phosphoric acid, can lead to the formation of chiral indolines which can be further elaborated to the desired tryptamine (B22526) analogues. researchgate.net

Another powerful technique is the asymmetric reduction of a suitable prochiral intermediate. For example, the synthesis of chiral tryptamines can be achieved through the enantioselective reduction of an imine or a related C=N bond-containing precursor.

A representative, though not specific to a 5-butyl substituent, enantioselective synthesis of a tryptamine analogue is outlined below:

| Step | Reaction | Reagents and Conditions | Key Features |

| 1 | Formation of a chiral intermediate | Tryptamine derivative, chiral auxiliary | Introduction of a stereocenter |

| 2 | Cyclization | Acid or metal catalyst | Formation of a key heterocyclic ring |

| 3 | Removal of auxiliary and further modification | Cleavage reagents, functional group interconversion | Liberation of the chiral amine and final product formation |

Optimization of Reaction Conditions and Yields

The classical Fischer indole synthesis is a cornerstone for the construction of the indole core of tryptamines. wikipedia.orgnih.gov The reaction involves the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org Optimization of this reaction is crucial for maximizing the yield and purity of the desired 5-butyl-substituted indole intermediate.

Key parameters for optimization include the choice of acid catalyst (Brønsted acids like HCl, H2SO4, or polyphosphoric acid, and Lewis acids such as ZnCl2), solvent, and temperature. wikipedia.orgresearchgate.net For instance, the use of ionic liquids has been shown to significantly improve yields and reduce reaction times in the synthesis of certain indole derivatives. Continuous flow synthesis has also emerged as a powerful tool for the optimization and scale-up of the Fischer indole reaction, allowing for precise control over reaction parameters and in-line extraction of the product. researchgate.net

A typical Fischer indole synthesis for a 5-substituted tryptamine might be optimized as follows:

| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield |

| Catalyst | HCl | PPA | ZnCl2 | Varies |

| Solvent | Acetic Acid | Toluene | Ionic Liquid | Varies |

| Temperature | Reflux | 80 °C | Room Temperature | Varies |

It is important to note that certain substitution patterns on the phenylhydrazine or the carbonyl compound can lead to the failure of the Fischer indolization, often due to competing side reactions. nih.gov Careful selection of precursors and reaction conditions is therefore essential.

Derivatization Strategies of the this compound Scaffold

Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. Modifications can be introduced at the nitrogen of the ethylamine (B1201723) side chain, on the butyl chain, or on the indole ring itself.

N-Substitution Modifications (e.g., N-benzylation)

The primary amine of the ethanamine side chain is a versatile handle for various N-substitution reactions. N-benzylation, for example, can be achieved by reacting the tryptamine with a benzyl (B1604629) halide in the presence of a base. The reaction kinetics and regioselectivity of such alkylations can be influenced by the solvent and the nature of the base used. researchgate.net Cobalt nanoparticle-catalyzed N-alkylation of amides with alcohols presents a greener alternative to traditional methods. nih.gov

| Substrate | Reagent | Catalyst/Base | Product |

| This compound | Benzyl bromide | K2CO3 | N-benzyl-2-(5-butyl-1H-indol-3-yl)ethanamine |

| This compound | Benzyl alcohol | Co-L5@C-800, KOH | N-benzyl-2-(5-butyl-1H-indol-3-yl)ethanamine |

Modifications on the Butyl Chain

While less commonly explored, modifications to the butyl chain at the 5-position of the indole ring could offer another avenue for structural diversification. Standard aliphatic C-H activation methodologies, though challenging, could potentially be employed to introduce functional groups. Alternatively, the synthesis could start from a functionalized 4-bromoaniline, which would then be carried through the Fischer indole synthesis to generate a 5-substituted indole with a modified side chain.

Indole Ring Functionalization (e.g., Halogenation, Methoxy-substitution)

The indole ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups such as halogens and methoxy (B1213986) groups.

Halogenation: The halogenation of indoles can be achieved using various reagents. For instance, bromination can be performed with Br2 in a suitable solvent. youtube.com Enzymatic halogenation using flavin-dependent halogenases offers a green and highly selective alternative for the halogenation of indole derivatives. nih.govresearchgate.net The regioselectivity of the halogenation is influenced by the substituents already present on the indole ring.

Methoxy-substitution: The introduction of a methoxy group onto the indole ring typically involves the synthesis of the corresponding hydroxylated indole, followed by methylation. The hydroxyl group can be introduced through various methods, including the use of a starting material already containing a methoxy group on the phenylhydrazine precursor in the Fischer indole synthesis.

Below is a table summarizing potential derivatization reactions on the indole ring of a 5-butylindole scaffold:

| Position | Reaction | Reagent | Product |

| Various | Bromination | Br2, CH2Cl2 | Bromo-2-(5-butyl-1H-indol-3-yl)ethanamine |

| Various | Chlorination | SO2Cl2 | Chloro-2-(5-butyl-1H-indol-3-yl)ethanamine |

| 4, 6, or 7 | Nitration | HNO3, H2SO4 | Nitro-2-(5-butyl-1H-indol-3-yl)ethanamine |

| Various | Methoxylation (from corresponding hydroxyindole) | CH3I, K2CO3 | Methoxy-2-(5-butyl-1H-indol-3-yl)ethanamine |

Molecular Pharmacology and Receptor Interaction Studies

Neurotransmitter Receptor Binding Affinities and Selectivity Profiles

There is no available data from published scientific studies detailing the binding affinities and selectivity of 2-(5-butyl-1H-indol-3-yl)ethanamine at various neurotransmitter receptors.

Serotonin (B10506) Receptor Subtype Interaction (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7)

Specific binding affinity data (such as Ki or IC50 values) for this compound at the major serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7, are not documented in the accessible scientific literature.

Interactions with Monoamine Transporters

Information regarding the interaction of this compound with monoamine transporters—specifically the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET)—is not available. Consequently, its potential as a monoamine reuptake inhibitor or releaser has not been characterized.

Engagement with Trace Amine-Associated Receptors

There are no published studies investigating the binding profile or functional activity of this compound at any of the trace amine-associated receptors (TAARs), including TAAR1.

Sphingosine-1-phosphate Receptor 3 (S1PR3) Binding

The binding affinity and potential functional activity of this compound at the Sphingosine-1-phosphate Receptor 3 (S1PR3) have not been evaluated in any known scientific research.

Agonist and Antagonist Functional Characterization

Due to the absence of binding data, there is a corresponding lack of information on the functional activity of this compound at any receptor.

Ligand Efficacy Assessment (e.g., partial agonist activity)

There is no available data from functional assays to characterize the efficacy of this compound. Therefore, it is unknown whether this compound acts as a full agonist, partial agonist, antagonist, or inverse agonist at any of the aforementioned receptor targets.

Intracellular Signaling Pathway Modulation

There is currently no scientific data available that describes the modulation of any intracellular signaling pathways by this compound. While many tryptamine (B22526) derivatives are known to interact with various G-protein coupled receptors (GPCRs), such as serotonin receptors, and subsequently modulate downstream signaling cascades involving second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) phosphates, no such studies have been conducted or reported for this specific butyl-substituted indolethanamine.

Non-Neurotransmitter Receptor and Enzyme Interactions

Sirtuin Enzyme Binding and Inhibition Profiles

The interaction of this compound with sirtuin enzymes has not been investigated. Sirtuins, a class of NAD-dependent deacetylases, are involved in a wide array of cellular processes, and various natural and synthetic compounds have been identified as their modulators. However, no research has been published to indicate whether this compound exhibits any binding affinity or inhibitory activity towards any of the seven mammalian sirtuins (SIRT1-7).

KCNT1 Channel Blocking Activity and Selectivity

There is a lack of information regarding the effect of this compound on the KCNT1 potassium channel. KCNT1 channels, also known as Slack or Slo2.2 channels, are sodium-activated potassium channels that play a crucial role in regulating neuronal excitability. While various compounds are being investigated as potential blockers of KCNT1 for conditions like epilepsy, the activity and selectivity profile of this compound on this channel remains unknown.

Efflux Pump (e.g., NorA efflux pump) Inhibition Mechanisms

No studies have been published to assess the potential of this compound to inhibit bacterial efflux pumps such as the NorA efflux pump in Staphylococcus aureus. The NorA efflux pump is a well-known mechanism of antibiotic resistance, and the discovery of its inhibitors is an active area of research. While some indole-containing compounds have demonstrated NorA inhibitory activity, the specific efficacy and mechanism of action for the butyl-substituted analogue have not been determined.

Monoamine Oxidase Inhibition

The potential for this compound to act as a monoamine oxidase (MAO) inhibitor is currently undocumented. MAO enzymes are responsible for the degradation of monoamine neurotransmitters. Many tryptamine derivatives are known to be substrates and/or inhibitors of MAO-A or MAO-B. However, no research has been conducted to determine the IC₅₀ or Ki values of this compound for either of these enzyme isoforms, and therefore its inhibitory potency and selectivity are not known.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Pharmacophoric Elements for Receptor Binding

The interaction between a tryptamine (B22526) derivative and its receptor target is a highly specific event, dictated by the arrangement of key structural features. The indole (B1671886) nucleus, the ethylamine (B1201723) side chain, and any substituents collectively define the compound's pharmacophore. For serotonin (B10506) receptors, a primary target for many tryptamines, the binding pocket includes a conserved aspartate residue (Asp 3.32) that forms a crucial electrostatic interaction with the protonatable nitrogen atom of the ligand's side chain. nih.gov

The indole core is a privileged scaffold in medicinal chemistry, and its substitution pattern significantly modulates receptor affinity and selectivity. nih.govwikipedia.org The indole moiety typically penetrates deep into a hydrophobic microdomain of the receptor's binding site. nih.gov

Substitutions on the benzene (B151609) ring portion of the indole, particularly at positions 4, 5, 6, and 7, can drastically alter biological activity. For the 5-HT2A receptor, the nature of the substituent at position 5 is critical. Studies on a range of 5-substituted tryptamines have shown that while some substitutions are tolerated, others can be detrimental to binding affinity. For instance, the presence of an alkyl group, such as the butyl group in 2-(5-butyl-1H-indol-3-yl)ethanamine, at this position has been shown to decrease affinity for the 5-HT2A receptor compared to unsubstituted or differently substituted analogs. biomolther.orgbiomolther.org This suggests a steric or electronic clash within the receptor's binding pocket. Conversely, SAR studies on ligands for the 5-HT6 receptor have shown that introducing methyl or difluoromethyl groups at the C5 position can enhance binding potency. nih.gov

The following table, adapted from studies on various tryptamine derivatives, illustrates the effect of different substituents at position 5 on binding affinity (Ki) at the 5-HT2A receptor. biomolther.org

Table 1: Effect of Position 5 Substitution on 5-HT2A Receptor Binding Affinity

| Compound Name | Position 5 Substituent (R1) | 5-HT2A Ki (nM) |

|---|---|---|

| Tryptamine | -H | 2430 |

| 5-Methoxy-α-methyltryptamine | -OCH3 | 210 |

| 5-Chloro-3-(2-aminoethyl)indole | -Cl | 1000 |

| 5-Bromo-3-(2-aminoethyl)indole | -Br | 1000 |

| N,N-Dibutyltryptamine (DBT) | -H (with N,N-dibutyl) | 822.90 |

This table is for illustrative purposes and shows general trends. N,N-Dibutyltryptamine is included for comparison context, though its primary substitution is on the amine.

The ethylamine side chain is a cornerstone of tryptamine pharmacology. wikipedia.org Its length, flexibility, and the substitution pattern on the terminal amine are critical determinants of activity. The protonatable nitrogen atom is a key anchoring point, forming a salt bridge with an aspartate residue in the binding site of receptors like 5-HT1A and 5-HT2A. nih.gov

Modifications to this side chain have profound effects:

N-Alkylation: Adding alkyl groups to the terminal amine can significantly alter receptor affinity and selectivity. For instance, N,N-dimethylation is a common feature in many potent tryptamines. researchgate.net However, increasing the bulk of these alkyl groups can sometimes lead to reduced potency. nih.govwikipedia.org Studies have shown that less bulky alkyl groups on the amine generally lead to more favorable influences on binding affinity. biomolther.org

Chain Length and Position: The two-carbon chain separating the indole ring from the amine is generally optimal. N-acetylenic analogues of tryptamine where the side chain is at position 2 of the indole ring, rather than the natural position 3, were found to be more potent inhibitors of monoamine oxidase A. nih.gov

While direct studies on the stereochemistry of the 5-butyl group of this compound are not prevalent, inferences can be drawn from related compounds. The shape and bulk of substituents are known to be critical for receptor fit. For N,N-dibutyltryptamine (DBT), where the butyl groups are on the amine, different isomers (n-butyl, isobutyl, sec-butyl, and tert-butyl) are predicted to have varying activities. wikipedia.org It is speculated that the more branched isomers, like isobutyl and tert-butyl, would likely be inactive due to their steric bulk preventing proper entry or fit into the receptor pocket. wikipedia.org

By analogy, the conformation and isomeric form of the 5-butyl group on the indole ring would similarly influence receptor interaction. A linear n-butyl chain presents a different steric and hydrophobic profile compared to a branched isobutyl or sec-butyl group. These differences could affect how the indole core seats within the hydrophobic pocket of the receptor, thereby altering binding affinity and efficacy.

Correlating Structural Variations with Biological Activities

The relationship between a molecule's structure and its biological effect is often a fine balance of electronics, sterics, and conformational freedom.

Introducing halogen atoms (F, Cl, Br, I) to the indole ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and pharmacological profile. acs.org Halogenation can alter lipophilicity, metabolic stability, and electronic distribution, which in turn affects receptor binding. researchgate.netacs.org

The impact of halogenation is highly dependent on both the type of halogen and its position on the indole scaffold. acs.org

Position-Dependent Effects: Studies on other scaffolds have shown that halogenation at one position might increase affinity, while at another it could be detrimental. acs.org For tryptamines, halogenation at various positions of the indole ring has been explored to enhance binding to serotonin receptors. nih.gov

Halogen-Dependent Effects: The size of the halogen atom matters. A comparative analysis on a different class of receptor antagonists showed that introducing halogens led to a decay in affinity that was proportional to the atomic radius of the halogen (F < Cl < Br). acs.org

The following table demonstrates how halogenation at different positions can influence receptor binding affinity.

Table 2: Illustrative Impact of Halogenation on Receptor Affinity

| Parent Compound | Halogen Introduction | Effect on A₂B AR Affinity | Source |

|---|---|---|---|

| Tricyclic Scaffold | 7,8-difluoro | Deleterious, but best among di-halo | acs.org |

| Tricyclic Scaffold | 7,8-dichloro | Deleterious, worse than fluoro | acs.org |

| Tricyclic Scaffold | 7,8-dibromo | Deleterious, worse than chloro | acs.org |

| Tricyclic Scaffold | 8-fluoro | Increased affinity | acs.org |

| Tricyclic Scaffold | 8-chloro | Increased affinity | acs.org |

| Tricyclic Scaffold | 8-bromo | Increased affinity | acs.org |

This table is based on data from A₂B Adenosine (B11128) Receptor antagonists but illustrates the general principles of halogenation effects.

The three-dimensional shape (conformation) of a flexible molecule like this compound is a critical factor in its ability to bind to a receptor. Hallucinogenic tryptamines, for instance, are thought to adopt specific conformations to be active. nih.gov

The primary source of flexibility in tryptamines is the ethylamine side chain, which can rotate around the Cα–Cβ bond. Computational and experimental studies on tryptamine have identified several low-energy conformers. researchgate.net

Gauche vs. Eclipsed: The orientation of the side chain relative to the indole ring can be described as either gauche or eclipsed. Different conformers will present the terminal amine at different positions in space, which can significantly impact the ability to form the key electrostatic interaction with the receptor. researchgate.net

Orthogonal Orientation: For some related biogenic amines like dopamine (B1211576), the preferred conformation for receptor binding involves the ethylamine side chain being oriented roughly perpendicular to the plane of the aromatic ring. researchgate.net This positions the amine group for optimal interaction while the aromatic system engages with its own binding subsite.

The specific conformation adopted by this compound upon binding would be a result of the interplay between the steric and electronic properties of the 5-butyl group and the energetic favorability of the side chain's orientation.

Computational SAR and QSAR Modeling

While specific computational Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies on this compound are not extensively available in public literature, the broader class of tryptamine and indole derivatives has been the subject of numerous in silico investigations. These studies provide a framework for understanding how the structural features of compounds like this compound can be modeled to predict their biological activity. Computational approaches are crucial in modern drug discovery for optimizing lead compounds and designing new molecules with desired properties.

Computational SAR studies for tryptamine derivatives often employ molecular docking simulations to predict the binding orientation and affinity of these ligands within the active sites of their target receptors, such as serotonin (5-HT) receptors. nih.govherbmedpharmacol.com For instance, the butyl group at the 5-position of the indole ring in this compound would be a key focus of such studies. Its size, lipophilicity, and potential interactions with hydrophobic pockets within the receptor binding site would be analyzed. Molecular dynamics simulations can further elucidate the stability of the ligand-receptor complex and the conformational changes that occur upon binding. herbmedpharmacol.comherbmedpharmacol.com

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For tryptamine derivatives, various QSAR approaches have been utilized, including 2D-QSAR, 3D-QSAR, and Holographic QSAR (HQSAR). nih.govresearchgate.netsemanticscholar.org

2D-QSAR studies correlate biological activity with physicochemical properties or topological descriptors of the molecules. For a series of 5-substituted tryptamines, descriptors such as lipophilicity (logP), molar refractivity, and electronic parameters of the substituent would be used to build a predictive model.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the three-dimensional properties of the molecules. mdpi.com These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For this compound and its analogs, these maps could guide the design of new derivatives with enhanced potency or selectivity.

Holographic QSAR (HQSAR) is a 2D-QSAR technique that employs molecular holograms, which are fragment-based fingerprints that encode the 2D structure of a molecule. nih.gov This method does not require molecular alignment, which is a critical and often challenging step in 3D-QSAR. nih.gov HQSAR can be used to rapidly generate predictive models for large datasets of tryptamine derivatives. nih.gov

Detailed Research Findings from Analogous Compounds

Studies on analogous 5-substituted tryptamines have provided valuable insights that can be extrapolated to understand the potential SAR of this compound. For example, research on a series of 5-substituted tryptamines targeting serotonin receptors has shown that the nature of the substituent at the 5-position significantly influences receptor affinity and selectivity. nih.gov Generally, increasing the lipophilicity at this position can enhance binding to certain receptor subtypes.

A hypothetical QSAR study on a series of 5-alkyltryptamines might yield a model that quantifies the relationship between the alkyl chain length and receptor binding affinity. The results could be presented in a data table as follows:

| Compound | Substituent (R) | logP | Experimental pKi | Predicted pKi (QSAR Model) |

|---|---|---|---|---|

| 1 | -H | 1.75 | 6.8 | 6.75 |

| 2 | -CH3 | 2.25 | 7.2 | 7.18 |

| 3 | -CH2CH3 | 2.75 | 7.5 | 7.52 |

| 4 | -CH2CH2CH3 | 3.25 | 7.8 | 7.81 |

| 5 | -CH2CH2CH2CH3 | 3.75 | 8.1 | 8.05 |

In such a model, the positive correlation between logP and pKi would suggest that hydrophobic interactions are a key driver of binding affinity for this series of compounds at the modeled receptor.

Molecular docking studies on related indole derivatives have identified key amino acid residues within receptor binding pockets that interact with the indole scaffold and its substituents. nih.gov For this compound, it is plausible that the butyl group would occupy a hydrophobic pocket, while the ethanamine side chain forms crucial hydrogen bonds and ionic interactions with polar residues.

The following table summarizes the types of computational models and their potential findings for a compound like this compound, based on research on analogous structures.

| Computational Method | Key Focus | Potential Findings |

|---|---|---|

| Molecular Docking | Binding pose and interactions with receptor | Identification of key interacting amino acid residues; prediction of binding affinity. |

| Molecular Dynamics | Stability of ligand-receptor complex | Assessment of conformational changes and stability of binding over time. |

| 2D-QSAR | Correlation of physicochemical properties with activity | Quantitative model predicting activity based on descriptors like logP, polarizability, etc. |

| 3D-QSAR (CoMFA/CoMSIA) | 3D steric, electrostatic, and hydrophobic fields | Contour maps indicating favorable and unfavorable regions for substituent modifications. |

| Holographic QSAR (HQSAR) | 2D fragment-based modeling | Rapid generation of predictive models without the need for 3D alignment. |

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, and by-products. The choice of technique depends on the required resolution, sensitivity, and analytical throughput.

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the preliminary assessment of compound purity and for monitoring the progress of chemical reactions. For tryptamine (B22526) derivatives like 2-(5-butyl-1H-indol-3-yl)ethanamine, silica (B1680970) gel plates are commonly used as the stationary phase.

A typical TLC method involves spotting a solution of the compound onto a silica gel plate, which is then developed in a sealed chamber containing an appropriate mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Due to the basic nature of the amine group and the nonpolar character of the butyl-indole moiety, a solvent system of intermediate polarity is generally effective. A mixture of a nonpolar solvent like heptane (B126788) or ethyl acetate (B1210297) with a more polar solvent like methanol, often with a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) to reduce tailing of the amine spot, would be suitable. researchgate.net

Visualization of the spots is achieved under UV light (typically at 254 nm), where the indole (B1671886) ring will quench fluorescence. Further visualization can be accomplished by staining with a reagent that reacts with the indole or amine group. A common stain for tryptamines is p-dimethylaminobenzaldehyde (p-DMAB), also known as Ehrlich's or van Urk's reagent, which produces a characteristic purple-to-blue color with most indoles. proquest.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | A mixture such as Acetone:Ammonium Hydroxide (95:5) or n-Butanol:Water:Glacial Acetic Acid (2:1:1). researchgate.netproquest.com |

| Visualization | UV light (254 nm) for initial detection, followed by staining with p-dimethylaminobenzaldehyde (p-DMAB) reagent and gentle heating. proquest.comcritical.consulting |

| Expected Result | A single major spot with a specific Rf value, indicating the relative purity of the sample. |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound with high resolution and sensitivity. creative-proteomics.com Method development typically focuses on reversed-phase chromatography, which is well-suited for compounds of intermediate polarity.

A standard HPLC setup would utilize a C18 (octadecylsilyl) stationary phase, which separates compounds based on their hydrophobicity. The butyl group and indole nucleus of the target molecule will have a strong interaction with the nonpolar C18 chains. The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. japsonline.commtc-usa.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of compounds with a range of polarities and to achieve sharp peaks. proquest.com

The aqueous component of the mobile phase is often acidified with formic acid or trifluoroacetic acid to protonate the amine group, which improves peak shape and retention time reproducibility. mtc-usa.com Detection is commonly performed using a photodiode array (PDA) or UV detector, set at the wavelength of maximum absorbance for the indole chromophore (around 220 nm and 280 nm). japsonline.com

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size). japsonline.com |

| Mobile Phase A | Water with 0.1% Formic Acid. mtc-usa.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid. sielc.com |

| Elution Mode | Gradient elution (e.g., starting with a low percentage of B, increasing to a high percentage over 20-30 minutes). |

| Flow Rate | 0.5 - 1.5 mL/min. |

| Column Temperature | 25-40 °C. proquest.com |

| Detection | UV/PDA at ~220 nm and ~280 nm. japsonline.com |

| Injection Volume | 5 - 20 µL. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher pressures. nih.gov

For the analysis of this compound, a UPLC method would provide much faster analysis times (typically 1-10 minutes) and greater peak capacity, allowing for better resolution of closely related impurities. The principles of separation are the same as in HPLC, with reversed-phase C18 columns being the most common choice. mdpi.com The higher efficiency of UPLC columns leads to sharper and taller peaks, which enhances detection sensitivity. UPLC is very often coupled with mass spectrometry (UPLC-MS) for comprehensive analysis, as the lower flow rates and sharper peaks are highly compatible with MS ionization sources. nih.govrroij.com

| Parameter | Typical Value/Condition |

| Column | UPLC BEH C18 (e.g., 50-100 mm x 2.1 mm, 1.7 µm particle size). |

| Mobile Phase A | Water with 0.1% Formic Acid. rroij.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid. rroij.com |

| Elution Mode | Fast gradient elution (e.g., 5% to 95% B in 5-10 minutes). |

| Flow Rate | 0.3 - 0.6 mL/min. rroij.com |

| Column Temperature | 30-50 °C. |

| Detection | PDA followed by a Mass Spectrometer (MS). |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural characterization of this compound. It provides information about the molecular weight of the compound and, through fragmentation analysis, offers insights into its molecular structure.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like tryptamines. In positive ion mode, ESI generates protonated molecules, [M+H]+. For this compound (molecular formula C14H20N2, molecular weight 216.32), the ESI-MS spectrum would show a prominent ion at a mass-to-charge ratio (m/z) of 217.17. southernforensic.org

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure. In an MS/MS experiment, the [M+H]+ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the primary fragmentation pathway is the cleavage of the Cα-Cβ bond of the ethylamine (B1201723) side chain (β-cleavage). mdpi.com This results in the formation of a stable iminium ion, which is a common fragmentation pathway for tryptamines. mdpi.com

Predicted ESI-MS/MS Fragmentation Data for this compound

| Ion | m/z (Predicted) | Description |

| [M+H]+ | 217.17 | Protonated molecular ion (precursor ion). |

| [M+H - C4H9]+ | 160.10 | Loss of the butyl group from the indole ring. |

| [C12H13N]+ | 172.11 | Fragment corresponding to the 5-butyl-skatole cation, resulting from cleavage of the ethylamine side chain. |

| [C10H10N]+ | 144.08 | A characteristic fragment for many tryptamines, representing the indolyl-2-methylene iminium ion. mdpi.com |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of a molecule and its fragments. creative-proteomics.com This is a critical step in confirming the identity of a known compound or elucidating the structure of an unknown one.

For this compound, an HRMS measurement of the protonated molecule would yield a mass that is unique to the elemental formula C14H21N2+ (the protonated form of C14H20N2). This allows for unambiguous differentiation from other compounds that might have the same nominal mass but a different elemental composition. For instance, HRMS can easily distinguish the target compound from an isomer with a different arrangement of atoms or from a compound containing oxygen that happens to have a similar integer mass. The combination of HPLC or UPLC with HRMS (LC-HRMS) is a gold-standard technique for the confident identification of compounds in complex mixtures. nih.gov

HRMS Data for this compound

| Ion | Elemental Composition | Calculated Exact Mass | Measured Mass (Hypothetical) | Mass Error (ppm) |

| [M+H]+ | C14H21N2+ | 217.1705 | 217.1703 | < 5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide crucial information about the number of different types of protons and their neighboring environments. The indole NH proton typically appears as a broad singlet in the downfield region (around δ 8.0 ppm). The aromatic protons of the indole ring would present as a set of signals in the aromatic region (δ 7.0-7.5 ppm). The proton at the C2 position of the indole ring would likely be a singlet or a narrow triplet around δ 7.0 ppm. The ethylamine side chain protons would appear as two triplets in the upfield region (around δ 3.0 ppm). The butyl group protons would exhibit a characteristic pattern of a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the non-equivalent carbon atoms. The indole ring carbons would resonate in the aromatic region (δ 110-140 ppm). The C3 carbon, to which the ethylamine side chain is attached, would be found around δ 111 ppm, while the C5 carbon, bearing the butyl substituent, would be in a similar region. The carbons of the ethylamine side chain would appear in the upfield region (δ 20-45 ppm), as would the carbons of the butyl group.

Predicted NMR Data:

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H | ~8.1 (br s) | - |

| C2-H | ~7.1 (s) | ~123 |

| C3 | - | ~112 |

| C4-H | ~7.3 (d) | ~118 |

| C5 | - | ~135 |

| C6-H | ~7.0 (dd) | ~121 |

| C7-H | ~7.5 (d) | ~111 |

| C3a | - | ~127 |

| C7a | - | ~136 |

| CH₂ (ethylamine) | ~3.0 (t) | ~28 |

| CH₂ (ethylamine) | ~3.1 (t) | ~41 |

| CH₂ (butyl) | ~2.7 (t) | ~35 |

| CH₂ (butyl) | ~1.6 (m) | ~34 |

| CH₂ (butyl) | ~1.4 (m) | ~22 |

| CH₃ (butyl) | ~0.9 (t) | ~14 |

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the coupling between the adjacent methylene groups in the ethylamine and butyl chains, and also couplings between the aromatic protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be critical in confirming the attachment of the butyl group to the C5 position and the ethylamine group to the C3 position of the indole ring.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing. While no published crystal structure for this specific compound is currently available, analysis of related indole structures suggests that the indole ring would be planar.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| β (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Hypothetical Value |

| R-factor (%) | Hypothetical Value |

Spectroscopic Methods (e.g., FTIR) for Functional Group Analysis

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands.

Expected FTIR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (indole) | Stretching | ~3400 |

| N-H (amine) | Stretching | ~3300-3350 (two bands) |

| C-H (aromatic) | Stretching | ~3100-3000 |

| C-H (aliphatic) | Stretching | ~2960-2850 |

| C=C (aromatic) | Stretching | ~1600-1450 |

| N-H (amine) | Bending | ~1650-1580 |

| C-N | Stretching | ~1340-1020 |

The N-H stretching vibration of the indole ring would appear as a sharp to moderately broad band. The primary amine of the ethylamine side chain would exhibit two N-H stretching bands. The C-H stretching vibrations of the aromatic ring and the aliphatic butyl and ethyl chains would also be clearly distinguishable.

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Docking Simulations

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. This method is crucial in drug discovery for understanding potential interactions and guiding the design of more potent and selective compounds.

Prediction of Binding Modes and Affinities

There are no published studies that specifically predict the binding modes and affinities of 2-(5-butyl-1H-indol-3-yl)ethanamine with any biological target. In a typical study, researchers would use docking software to place the molecule into the binding site of a protein. The software would then calculate a scoring function to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). Different possible binding poses would be generated and ranked based on these scores.

Identification of Key Interacting Residues

Without specific docking studies, the key amino acid residues that interact with this compound remain unidentified. Such studies would typically reveal important interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's active site residues. For instance, the indole (B1671886) ring might engage in π-π stacking with aromatic residues, while the ethanamine side chain could form hydrogen bonds with polar residues.

Molecular Dynamics (MD) Simulations

Conformational Analysis and Ligand Stability in Biological Environments

No conformational analysis or stability studies of this compound in biological environments have been reported. MD simulations would allow researchers to observe how the molecule flexes and changes its shape in a simulated physiological environment (e.g., in water with ions at a specific temperature and pressure). This analysis is important for understanding the ligand's behavior before and after binding to its target.

Protein-Ligand Complex Dynamics

There are no available MD simulation studies on protein-ligand complexes involving this compound. If such a study were performed, it would provide valuable information on the stability of the predicted binding pose from docking simulations. Researchers would analyze parameters like the root-mean-square deviation (RMSD) of the ligand and protein to see how much they move from their initial docked positions over the course of the simulation. A stable complex would show minimal deviation.

Homology Modeling of Target Receptors

Homology modeling is a computational method used to generate a three-dimensional model of a protein when its experimental structure has not been determined. This is achieved by using the known structure of a related homologous protein as a template.

There are no published instances of homology modeling being used to study the interaction of this compound with a specific receptor. If a target receptor for this compound was identified and its structure was unknown, homology modeling would be the first step to enable structure-based drug design studies like ligand docking. The quality and reliability of the homology model would be crucial for the accuracy of any subsequent computational analyses.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to predict the electronic structure and properties of molecules. mdpi.com These methods are instrumental in understanding molecular geometry, stability, and reactivity from first principles. For tryptamine (B22526) derivatives, DFT has been employed to study various aspects of their molecular behavior. researchgate.netnih.gov

A typical DFT study involves optimizing the molecular geometry to find its most stable conformation. For a molecule like this compound, this would involve determining the preferred orientation of the butyl group on the indole ring and the ethanamine side chain. Following geometry optimization, various electronic properties can be calculated.

The electronic properties of a molecule are crucial in determining its chemical behavior and its interactions with biological targets. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. chemrxiv.orgwuxiapptec.com A smaller gap generally suggests higher reactivity. wuxiapptec.com

Studies on related indole compounds have shown that substitutions on the indole ring can significantly influence the HOMO-LUMO gap. chemrxiv.org For this compound, the electron-donating nature of the butyl group at the C5 position would be expected to affect the electron density distribution across the indole ring, thereby altering its electronic properties compared to unsubstituted tryptamine. chemrxiv.org

Another important property is the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecule's surface. The MEP map helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into potential sites for intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a receptor binding site. researchgate.net

Illustrative Data from DFT Calculations on Tryptamine Analogs:

The following table presents hypothetical electronic property data for this compound, based on values reported for similar tryptamine derivatives in the literature. researchgate.netresearchgate.net

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 2.5 D | Measures overall polarity of the molecule |

This data is illustrative and based on computational studies of related tryptamine compounds. Specific calculations for this compound are required for precise values.

Virtual Screening and Lead Optimization Strategies

In the field of drug discovery, virtual screening and lead optimization are essential computational strategies for identifying and refining potential drug candidates. nih.govresearchgate.net These methods are widely applied to libraries of compounds containing privileged scaffolds like the indole nucleus. acs.orgresearchgate.net

Virtual Screening:

Virtual screening involves the computational filtering of large compound libraries to identify molecules that are likely to bind to a specific biological target. nih.govjetir.org If this compound were part of such a library, it could be screened against various receptors, such as serotonin (B10506) or dopamine (B1211576) receptors, where tryptamine derivatives are known to be active. nih.gov The screening process often employs molecular docking, which predicts the preferred orientation and binding affinity of a ligand to a receptor. The results of virtual screening can prioritize a smaller, more manageable set of compounds for experimental testing. nih.gov

Lead Optimization:

Once an active compound (a "hit" or "lead") is identified, lead optimization strategies are employed to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. danaher.com For a lead compound like this compound, computational methods could guide its modification. For instance, Quantitative Structure-Activity Relationship (QSAR) studies on a series of related analogs could be performed to understand how different substituents on the indole ring or the ethylamine (B1201723) side chain affect biological activity. nih.gov This information would then inform the synthesis of new derivatives with improved therapeutic potential. youtube.com

Illustrative Lead Optimization Strategy for a Tryptamine Analog:

The table below outlines a hypothetical lead optimization workflow starting with this compound as the initial lead compound.

| Optimization Goal | Proposed Modification | Rationale |

| Increase Receptor Affinity | Introduce a hydroxyl group on the butyl chain. | To form additional hydrogen bonds with the receptor. |

| Enhance Selectivity | Modify the length of the alkyl chain at C5. | To exploit specific pockets in the target receptor. |

| Improve Metabolic Stability | Replace the terminal amine with a more sterically hindered group. | To reduce susceptibility to metabolism by monoamine oxidase. |

This table presents a conceptual framework for lead optimization and does not represent actual experimental outcomes.

Preclinical in Vitro and in Vivo Research Paradigms

Cell-Based Assays for Target Engagement and Functional Activity

Enzyme Inhibition Assays (e.g., Sirtuin, Topoisomerase IV, DNA Gyrase)

No published data were found regarding the inhibitory activity of 2-(5-butyl-1H-indol-3-yl)ethanamine against Sirtuin, Topoisomerase IV, or DNA gyrase.

Ion Channel Current Measurement (e.g., Patch-Clamp for KCNT1)

No studies detailing the effects of this compound on the KCNT1 ion channel, or any other ion channel, were identified.

Cytotoxicity Evaluation in Cancer Cell Lines (e.g., MCF7, YKG-1, SH-SY5Y)

There is no publicly available information on the cytotoxic effects of this compound on MCF7, YKG-1, or SH-SY5Y cancer cell lines.

Phenotypic Screening in Cellular Models

Oxidative Stress Models for Neuroprotective Potential

No research has been published investigating the neuroprotective potential of this compound in cellular models of oxidative stress.

Antimicrobial Activity Testing (e.g., MIC against Staphylococcus aureus, MRSA, E. coli, B. subtilis, Candida albicans, C. krusei)

Specific Minimum Inhibitory Concentration (MIC) data for this compound against the requested panel of microbial pathogens are not available in the scientific literature.

Animal Models for Neurobiological and Behavioral Phenotypes

The preclinical evaluation of a compound like this compound, a substituted tryptamine (B22526), would traditionally involve a battery of animal models to characterize its pharmacological profile. Substituted tryptamines are known to interact with various neurotransmitter systems, primarily the serotonergic system, and can elicit a range of behavioral effects.

Assessment of Neurotransmitter System Modulation

To understand the mechanism of action of this compound, researchers would typically investigate its interaction with key neurotransmitter systems. This would involve:

Receptor Binding Assays: In vitro studies would be conducted to determine the affinity of the compound for a wide range of receptors, with a particular focus on serotonin (B10506) (5-HT) receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C). These assays would quantify the binding potency (Ki or IC50 values) and provide a preliminary indication of the compound's primary molecular targets.

Functional Assays: Beyond simple binding, in vitro functional assays (e.g., calcium imaging, adenylyl cyclase assays) would be used to determine whether the compound acts as an agonist, antagonist, or partial agonist at these receptors.

Neurochemical Analysis: In vivo techniques such as microdialysis in rodents would be employed to measure changes in the extracellular levels of neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine (B1679862) in specific brain regions following administration of the compound.

Table 1: Illustrative Data Table for Neurotransmitter Receptor Affinity (Note: This table is illustrative as no specific data for this compound was found.)

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| 5-HT1A | Data Not Available | Data Not Available |

| 5-HT2A | Data Not Available | Data Not Available |

| 5-HT2C | Data Not Available | Data Not Available |

| Dopamine D2 | Data Not Available | Data Not Available |

| SERT | Data Not Available | Data Not Available |

Behavioral Paradigms for Anxiolytic-like Effects (e.g., Elevated Plus Maze Tests)

To assess potential anxiolytic (anxiety-reducing) properties, standardized behavioral tests in rodents would be essential. The elevated plus maze (EPM) is a widely used and validated model for this purpose. In the EPM test, an increase in the time spent in the open arms of the maze is indicative of an anxiolytic-like effect. Other tests that could be employed include the light-dark box test and the open field test.

Table 2: Illustrative Data from an Elevated Plus Maze Test (Note: This table is illustrative as no specific data for this compound was found.)

| Treatment Group | Time in Open Arms (s) | Entries into Open Arms (%) |

|---|---|---|

| Vehicle Control | Data Not Available | Data Not Available |

| Compound X (Low Dose) | Data Not Available | Data Not Available |

| Compound X (High Dose) | Data Not Available | Data Not Available |

| Diazepam (Positive Control) | Data Not Available | Data Not Available |

Neuroprotective Efficacy in Disease Models

The potential neuroprotective effects of this compound would be investigated using various in vitro and in vivo models of neurological disorders.

In Vitro Models: Neuronal cell cultures would be exposed to neurotoxins (e.g., glutamate, hydrogen peroxide, or beta-amyloid peptides) to induce cell death. The ability of this compound to prevent or reduce this cell death would be quantified.

In Vivo Models: Animal models of neurodegenerative diseases (e.g., Parkinson's disease models using MPTP or 6-OHDA, or Alzheimer's disease models using transgenic mice) would be utilized. The compound would be administered to these animals, and its effects on disease progression, neuronal survival, and behavioral deficits would be assessed.

While the chemical structure of this compound suggests potential interactions with the central nervous system, a thorough search of scientific databases and literature has yielded no specific preclinical data. The assessment of its pharmacological and behavioral profile, including its effects on neurotransmitter systems, anxiety-like behaviors, and neuroprotective potential, remains a subject for future research. Without such foundational studies, any discussion of its specific effects would be purely speculative.

Biosynthesis and Biodegradation Pathways of Indole 3 Ethanamine Derivatives

Proposed Enzymatic Pathways in Biological Systems

The biosynthesis of endogenous tryptamine (B22526) is a well-established pathway originating from the essential amino acid L-tryptophan. In mammals, gut bacteria, and plants, the primary enzyme responsible for this conversion is aromatic L-amino acid decarboxylase (AADC), which removes the carboxyl group from tryptophan to yield tryptamine. nih.govwikipedia.org This enzymatic step is a crucial link between primary amino acid metabolism and the production of a host of bioactive compounds, including neurotransmitters and alkaloids. nih.gov

While endogenous tryptamine is produced naturally, derivatives such as 2-(5-butyl-1H-indol-3-yl)ethanamine are typically synthesized in a laboratory setting. nih.govresearchgate.net However, biocatalytic methods using enzymes offer a potential pathway for their production under milder, aqueous conditions. nih.gov Research has demonstrated the enzymatic synthesis of other substituted tryptamines. For instance, 5-fluorotryptamine (B1197405) has been successfully synthesized via the enzymatic decarboxylation of 5-fluoro-L-tryptophan using L-phenylalanine decarboxylase. icm.edu.pl Similarly, engineered tryptophan synthase enzymes can convert substituted indoles into the corresponding tryptophan analogs, which can then be decarboxylated to produce a diverse range of tryptamines. nih.gov

Based on these precedents, a proposed enzymatic pathway for this compound would involve two key steps:

Synthesis of 5-butyl-L-tryptophan: An engineered tryptophan synthase could potentially utilize 5-butyl-indole as a substrate to produce 5-butyl-L-tryptophan.

Decarboxylation: A promiscuous decarboxylase, such as one from Clostridium sporogenes or Bacillus atrophaeus, could then convert 5-butyl-L-tryptophan into this compound.

This biocatalytic approach highlights a plausible, though not naturally occurring, "biosynthesis" route for this specific derivative.

Identification of Key Metabolic Enzymes and Inhibition Profiles

The metabolic fate of tryptamines is primarily dictated by two major enzyme families: monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes. nih.govnih.gov

Monoamine Oxidase (MAO): Endogenous tryptamine is rapidly metabolized by both MAO-A and MAO-B, which catalyze the oxidative deamination of the ethylamine (B1201723) side chain to form indole-3-acetaldehyde. wikipedia.orgnih.gov MAO-A is considered the principal enzyme in this process. nih.govnih.gov The effects of tryptamine are significantly potentiated by MAO inhibitors (MAOIs), which prevent its breakdown and increase its concentration in the brain and plasma. wikipedia.orgnih.govopen-foundation.org For substituted tryptamines, MAO-A remains a key metabolic enzyme. Studies on 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) confirm that its primary route of metabolism is deamination by MAO-A. nih.govnih.gov It is therefore highly probable that this compound is also a substrate for MAO-A.

Cytochrome P450 (CYP) Enzymes: The CYP superfamily of enzymes is crucial for metabolizing a vast array of xenobiotics. While not the primary route for tryptamine itself, CYP enzymes play a significant role in the metabolism of substituted tryptamines. nih.govnih.gov

O-Demethylation: CYP2D6 is known to O-demethylate 5-methoxylated tryptamines, such as 5-MeO-DMT, to produce active metabolites like bufotenine (B1668041). nih.gov

Hydroxylation: CYP enzymes are responsible for hydroxylating various positions on the tryptamine structure. For instance, α-ethyltryptamine is metabolized to 6-hydroxy-α-ethyltryptamine. wikipedia.org Given the presence of a butyl group, it is likely that CYP enzymes would catalyze the hydroxylation of this alkyl chain in this compound.

Inhibition Profiles: Importantly, some tryptamine derivatives can act as inhibitors of CYP enzymes. Studies on new psychoactive substances (NPS) of the tryptamine class have shown that many are potent inhibitors of CYP2D6, and some also inhibit CYP1A2. ljmu.ac.uk This raises the possibility of drug-drug interactions if this compound or its metabolites were to inhibit these key metabolic enzymes.

The table below summarizes the key enzymes and their proposed roles in the metabolism of this compound.

| Enzyme Family | Specific Enzyme (Proposed) | Metabolic Reaction |

| Monoamine Oxidase | MAO-A | Oxidative deamination of the ethylamine side chain. |

| Cytochrome P450 | CYP2D6, other CYPs | Hydroxylation of the butyl side chain. Possible hydroxylation of the indole (B1671886) ring. |

| Aldehyde Dehydrogenase | ALDH | Oxidation of the aldehyde intermediate (from MAO action) to a carboxylic acid. |

Formation of Metabolites and Their Biological Relevance

The metabolism of this compound is expected to generate several products through the enzymatic pathways described above. While specific metabolites for this compound are not documented in the available literature, we can predict their structures based on the metabolism of analogous compounds. nih.govmdpi.com

The primary metabolic pathways likely include:

Deamination Pathway: MAO-A would convert the parent compound into 2-(5-butyl-1H-indol-3-yl)acetaldehyde . This highly reactive intermediate would be rapidly oxidized by aldehyde dehydrogenase (ALDH) to form the stable, primary metabolite (5-butyl-1H-indol-3-yl)acetic acid . This pathway serves to inactivate the compound and facilitate its excretion. wikipedia.org

Hydroxylation Pathway: CYP enzymes are likely to hydroxylate the butyl side chain at various positions (e.g., ω, ω-1, ω-2, ω-3), leading to a series of hydroxylated-butyl-tryptamine metabolites. Hydroxylation could also potentially occur on the indole ring, although the 5-position substitution might sterically hinder this.

Conjugation: The hydroxylated metabolites, as well as any phenolic metabolites formed, could subsequently undergo Phase II metabolism, where they are conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and aid in their elimination from the body. mdpi.com

The biological relevance of these metabolites is largely unknown. For most tryptamines, metabolism leads to inactive compounds intended for excretion. wikipedia.org However, some tryptamine derivatives are metabolized into compounds that retain biological activity. A notable example is the O-demethylation of 5-MeO-DMT by CYP2D6 to form bufotenine (5-hydroxy-DMT), which is itself a potent psychedelic. nih.gov It is unknown whether the hydroxylated or deaminated metabolites of this compound possess any significant biological activity. Their primary relevance is likely as biomarkers for confirming intake in analytical toxicology. nih.gov

Comparative Analysis with Endogenous Tryptamine Metabolism

The table below provides a comparative analysis of the metabolism of endogenous tryptamine and its 5-butyl derivative.

| Feature | Endogenous Tryptamine | This compound (Proposed) |

| Source | Biosynthesized from tryptophan in vivo. wikipedia.org | Primarily synthetic. nih.govresearchgate.net |

| Primary Metabolic Enzymes | MAO-A, MAO-B. wikipedia.orgnih.gov | MAO-A, Cytochrome P450 enzymes (e.g., CYP2D6). nih.govnih.gov |

| Key Metabolic Pathways | Oxidative deamination. wikipedia.org | Oxidative deamination, Alkyl hydroxylation. |

| Primary Metabolite(s) | Indole-3-acetic acid. wikipedia.org | (5-butyl-1H-indol-3-yl)acetic acid, various hydroxylated butyl-tryptamines. |

| Rate of Metabolism | Very rapid, short half-life. wikipedia.org | Unknown; the bulky butyl group may alter affinity for MAO, and increased lipophilicity may enhance CYP metabolism. |

| Biological Activity of Metabolites | Generally considered inactive. wikipedia.org | Unknown, but likely inactive and formed for excretion. |

Future Research Directions and Unexplored Potential

Development of Novel Analogues with Enhanced Selectivity

A primary objective in the evolution of 2-(5-butyl-1H-indol-3-yl)ethanamine is the creation of new analogues with superior selectivity for specific receptor subtypes. The current understanding of tryptamine (B22526) derivatives suggests that even minor structural modifications can drastically alter their binding affinity and functional activity at various G-protein coupled receptors (GPCRs), such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.

Future research will likely concentrate on systematic structure-activity relationship (SAR) studies. By strategically modifying the butyl group at the 5-position of the indole (B1671886) ring, the ethylamine (B1201723) side chain, or the indole nucleus itself, researchers can fine-tune the compound's interaction with the target receptor's binding pocket. For instance, introducing conformational constraints or altering the lipophilicity of the molecule could enhance its selectivity for a particular serotonin receptor subtype, like 5-HT2A or 5-HT1A, while minimizing off-target effects.

Table 1: Potential Analogue Modifications and Their Rationale

| Modification Site | Potential Modification | Rationale for Enhanced Selectivity |

| 5-Position Butyl Chain | Branching, cyclization, or replacement with other alkyl or aryl groups | To explore the spatial and electronic requirements of the receptor's hydrophobic pocket. |

| Ethylamine Side Chain | N-alkylation, N-acylation, or incorporation into a cyclic structure | To alter the basicity and conformational flexibility, potentially favoring interaction with specific receptor residues. |

| Indole Ring | Substitution at other positions (e.g., 2, 4, 6, 7) with various functional groups | To modulate the electronic properties and hydrogen bonding capabilities of the pharmacophore. |

Investigation of Polypharmacological Profiles

The concept of "one molecule, multiple targets," or polypharmacology, is gaining traction as a more effective strategy for treating complex multifactorial diseases like neurodegenerative disorders and psychiatric conditions. Instead of aiming for absolute selectivity, future investigations may intentionally design or screen for analogues of this compound that exhibit a desired profile of activity across several biologically relevant targets.

This approach could yield compounds with a synergistic therapeutic effect or a more favorable side-effect profile. For example, a molecule that moderately inhibits the serotonin transporter (SERT) while also acting as a partial agonist at the 5-HT1A receptor could offer enhanced antidepressant effects. Comprehensive screening of this compound and its derivatives against a broad panel of receptors, ion channels, and enzymes will be crucial in identifying these multi-target ligands.

Application of Advanced Omics Technologies in Mechanistic Studies

To gain a deeper understanding of the biological effects of this compound, future research will benefit immensely from the application of advanced "omics" technologies. These approaches provide a global view of molecular changes within a biological system in response to a drug.

Genomics and Transcriptomics: Techniques like RNA-sequencing can reveal how the compound alters gene expression in target cells or tissues. This can help identify the downstream signaling pathways modulated by the compound and uncover novel mechanisms of action beyond direct receptor binding.

Proteomics: By analyzing the entire set of proteins in a cell or tissue, proteomics can identify changes in protein expression, post-translational modifications, and protein-protein interactions induced by the compound. This can provide direct insights into the cellular machinery affected by the drug.

Metabolomics: This technology analyzes the complete set of small-molecule metabolites. It can be used to understand how this compound is metabolized and how it perturbs endogenous metabolic pathways, which could be relevant to both its therapeutic effects and potential toxicity.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. These computational tools can analyze vast datasets to accelerate various stages of development.

Predictive Modeling: AI algorithms can be trained on existing SAR data to predict the biological activity and physicochemical properties of virtual analogues before they are synthesized. This allows for the in silico screening of massive virtual libraries, prioritizing the most promising candidates for chemical synthesis and biological testing, thereby saving significant time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological profiles. By providing the model with a target product profile (e.g., high affinity for a specific receptor, low predicted toxicity), it can generate novel chemical structures, including innovative variations of the tryptamine scaffold.

Target Identification and Biomarker Discovery: AI can analyze complex omics data to identify novel drug targets and biomarkers that can predict a patient's response to a particular drug. This is a crucial step towards personalized medicine.

Q & A

Q. What synthetic strategies are optimal for preparing 2-(5-butyl-1H-indol-3-yl)ethanamine, and how can purity be maximized?

Answer: The synthesis of this compound can be approached via the Fischer indole synthesis, a method widely used for indole derivatives. Key steps include:

- Substituted Hydrazine Preparation : React 4-butylphenylhydrazine with a suitable carbonyl compound (e.g., ethyl glyoxylate) to form the hydrazone intermediate.

- Cyclization : Use acidic conditions (e.g., HCl in ethanol) to induce cyclization, forming the indole core.

- Side-Chain Introduction : Introduce the ethanamine moiety via reductive amination or nucleophilic substitution.

Q. Purity Optimization :

- Chromatography : Employ flash column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product.

- Recrystallization : Use ethanol/water mixtures for recrystallization to remove polar impurities.

- Analytical Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆ solvent) .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

Answer: A multi-technique approach ensures accurate structural elucidation:

- NMR Spectroscopy :

- ¹H NMR : Identify indole protons (δ 7.2–7.8 ppm), NH resonance (δ ~10.5 ppm, broad), and butyl chain signals (δ 0.8–1.6 ppm).

- ¹³C NMR : Confirm the indole carbons (C3 at ~120 ppm), ethanamine chain (C-α at ~40 ppm), and butyl carbons.

- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak ([M+H]⁺) to the theoretical mass (C₁₄H₂₁N₂⁺: 217.1705 Da).

- FT-IR : Detect NH stretches (~3400 cm⁻¹) and indole ring vibrations (~1600 cm⁻¹).

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles for absolute confirmation .

Q. How can researchers experimentally determine key physicochemical properties (e.g., pKa, logP) of this compound?

Answer:

- pKa Determination :

Use potentiometric titration in aqueous buffer (pH 2–12) to identify the amine group’s ionization (predicted pKa ~9.5–10.5). Compare with computational tools like MarvinSuite . - logP Measurement :

Perform shake-flask partitioning between octanol and water, followed by UV-Vis quantification. Expected logP ~2.5–3.5 due to the butyl group’s hydrophobicity. - Solubility :

Use dynamic light scattering (DLS) in PBS (pH 7.4) to assess aqueous solubility, likely <1 mg/mL due to the lipophilic indole core .

Advanced Research Questions

Q. How does the butyl substituent at the 5-position influence NMDA receptor binding compared to chloro or methyl analogs?

Answer: The butyl group’s steric bulk and hydrophobicity may alter receptor interaction: